molecular formula C22H28ClNO3 B15191180 Benzoic acid, o-ethoxy-, alpha-(piperidinomethyl)benzyl ester hydrochloride CAS No. 102476-73-3

Benzoic acid, o-ethoxy-, alpha-(piperidinomethyl)benzyl ester hydrochloride

Cat. No.: B15191180
CAS No.: 102476-73-3
M. Wt: 389.9 g/mol
InChI Key: CFMBZJPUEKHFBM-UHFFFAOYSA-N
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Description

Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is characterized by the presence of a piperidine ring, a phenyl group, and an ester linkage, making it a versatile molecule for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride typically involves the esterification of alpha-Phenyl-1-piperidineethanol with o-ethoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Properties

CAS No.

102476-73-3

Molecular Formula

C22H28ClNO3

Molecular Weight

389.9 g/mol

IUPAC Name

(1-phenyl-2-piperidin-1-ylethyl) 2-ethoxybenzoate;hydrochloride

InChI

InChI=1S/C22H27NO3.ClH/c1-2-25-20-14-8-7-13-19(20)22(24)26-21(18-11-5-3-6-12-18)17-23-15-9-4-10-16-23;/h3,5-8,11-14,21H,2,4,9-10,15-17H2,1H3;1H

InChI Key

CFMBZJPUEKHFBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC(CN2CCCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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